Diethyl 2-hydroxy-5,6,7,8-tetrahydronaphthalene-1,3-dicarboxylate
Overview
Description
Diethyl 2-hydroxy-5,6,7,8-tetrahydronaphthalene-1,3-dicarboxylate is an organic compound with the molecular formula C16H20O5 It is a derivative of tetrahydronaphthalene, characterized by the presence of two ester groups and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 2-hydroxy-5,6,7,8-tetrahydronaphthalene-1,3-dicarboxylate typically involves the esterification of the corresponding diacid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the diacid to the diethyl ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of high-pressure reactors and advanced catalytic systems can further optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Diethyl 2-hydroxy-5,6,7,8-tetrahydronaphthalene-1,3-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Alkyl halides or acyl chlorides are used in the presence of a base like pyridine.
Major Products
Oxidation: Formation of diethyl 2-oxo-5,6,7,8-tetrahydronaphthalene-1,3-dicarboxylate.
Reduction: Formation of diethyl 2-hydroxy-5,6,7,8-tetrahydronaphthalene-1,3-dimethanol.
Substitution: Formation of diethyl 2-alkoxy-5,6,7,8-tetrahydronaphthalene-1,3-dicarboxylate.
Scientific Research Applications
Diethyl 2-hydroxy-5,6,7,8-tetrahydronaphthalene-1,3-dicarboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Diethyl 2-hydroxy-5,6,7,8-tetrahydronaphthalene-1,3-dicarboxylate involves its interaction with various molecular targets and pathways. The hydroxyl and ester groups play a crucial role in its reactivity and binding affinity to biological molecules. The compound may exert its effects through the modulation of enzyme activity or interaction with cellular receptors, leading to specific biological responses.
Comparison with Similar Compounds
Similar Compounds
Tetralin (1,2,3,4-tetrahydronaphthalene): A related compound with a similar core structure but lacking the ester and hydroxyl groups.
5,6,7,8-tetrahydro-2-naphthol: Another derivative of tetrahydronaphthalene with a hydroxyl group but different substitution pattern.
Uniqueness
Diethyl 2-hydroxy-5,6,7,8-tetrahydronaphthalene-1,3-dicarboxylate is unique due to the presence of both ester and hydroxyl functional groups, which confer distinct chemical reactivity and potential for diverse applications. Its structure allows for a range of chemical modifications, making it a versatile compound in synthetic chemistry and research.
Properties
IUPAC Name |
diethyl 2-hydroxy-5,6,7,8-tetrahydronaphthalene-1,3-dicarboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20O5/c1-3-20-15(18)12-9-10-7-5-6-8-11(10)13(14(12)17)16(19)21-4-2/h9,17H,3-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALYLLGAXSVEOGT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=C2CCCCC2=C1)C(=O)OCC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50675429 | |
Record name | Diethyl 2-hydroxy-5,6,7,8-tetrahydronaphthalene-1,3-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50675429 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23373-85-5 | |
Record name | Diethyl 2-hydroxy-5,6,7,8-tetrahydronaphthalene-1,3-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50675429 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.